

(R)-Chlorphenesin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Chlorphenesin, (R)-

Cat. No.: B1230994

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[City, State] – This technical guide provides an in-depth overview of (R)-Chlorphenesin, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and multifaceted biological activities, including its roles as a muscle relaxant and an antimicrobial agent.

Core Chemical and Physical Properties

(R)-Chlorphenesin, the (R)-enantiomer of 3-(4-chlorophenoxy)-1,2-propanediol, possesses distinct chemical and physical characteristics crucial for its application and study.

Property	Value	Citation(s)
CAS Number	112652-61-6	[1][2]
Molecular Formula	C ₉ H ₁₁ ClO ₃	[1][2]
Molecular Weight	202.63 g/mol	[1][2]
Appearance	White to off-white crystalline powder	
Solubility	Slightly soluble in water, soluble in ethanol	

Enantioselective Synthesis of (R)-Chlorphenesin

The synthesis of (R)-Chlorphenesin with high enantiomeric purity is critical for studying its specific biological effects. A key strategy involves the use of a chiral precursor, such as (R)-glycidol.

Experimental Protocol: Synthesis of (R)-Chlorphenesin from (R)-Glycidol and p-Chlorophenol

This protocol is adapted from established methods for the synthesis of racemic chlorphenesin.

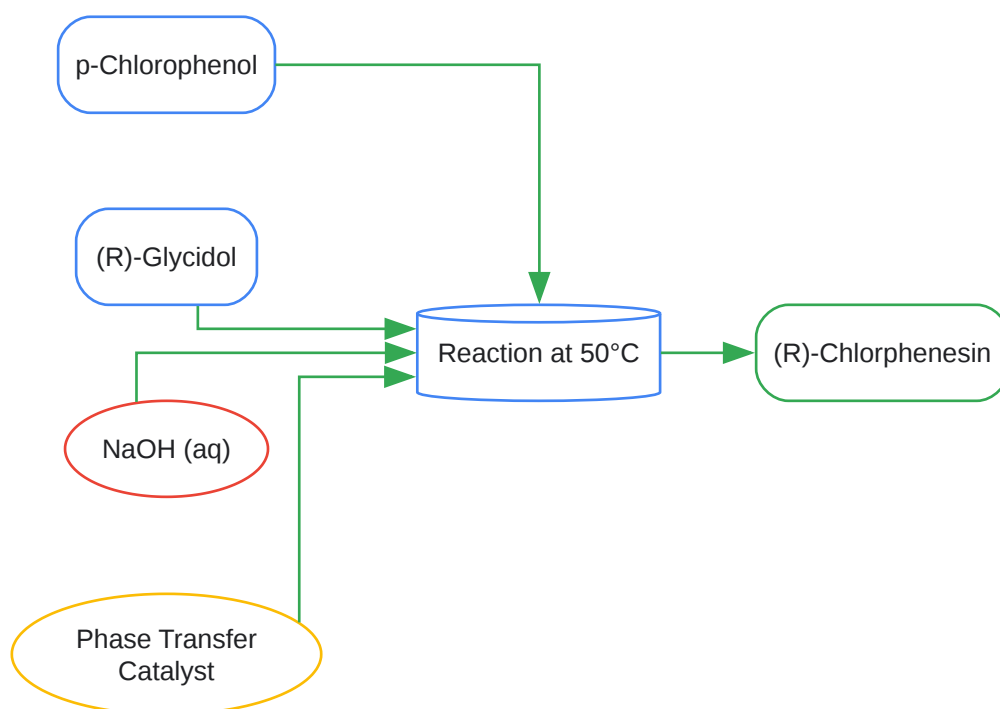
Materials:

- p-Chlorophenol
- (R)-Glycidol
- Sodium hydroxide (NaOH)
- Benzyltriethylammonium chloride (phase transfer catalyst)
- Purified water
- Toluene
- Ethyl acetate

Procedure:

- Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve p-chlorophenol and sodium hydroxide in purified water with stirring.
- Addition of Catalyst and Reactant: Add the phase transfer catalyst, benzyltriethylammonium chloride, to the mixture and heat to 50°C.
- Slow Addition of (R)-Glycidol: Slowly add (R)-glycidol to the reaction mixture while maintaining the temperature at 50°C.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, cool the reaction mixture and allow the layers to separate. The lower layer contains the product.
- **Purification:** The product layer can be further purified by extraction with an organic solvent such as ethyl acetate, followed by washing, drying, and solvent evaporation. Recrystallization from a suitable solvent system can be employed to obtain high-purity (R)-Chlorphenesin.



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Enantioselective synthesis of (R)-Chlorphenesin.

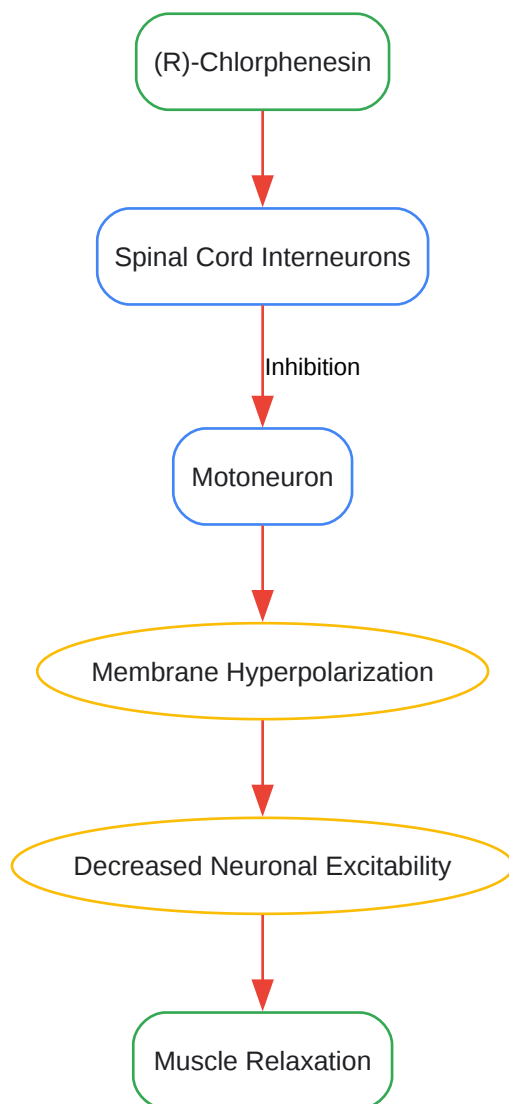
Biological Activities and Mechanisms of Action

(R)-Chlorphenesin exhibits notable biological activities, primarily as a muscle relaxant and an antimicrobial agent.

Muscle Relaxant Activity

The muscle relaxant properties of chlorphenesin are attributed to its action on the central nervous system, rather than a direct effect on skeletal muscles.

Mechanism of Action: Chlorphenesin carbamate, a derivative, has been shown to depress spinal polysynaptic reflexes. It induces hyperpolarization of primary afferent terminals and motoneurons, leading to a decrease in neuronal excitability and subsequent muscle relaxation.



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Proposed mechanism of muscle relaxant action.

Antimicrobial Activity

(R)-Chlorphenesin is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in cosmetic and pharmaceutical formulations.

Mechanism of Action: The primary antimicrobial mechanism of chlorphenesin involves the disruption of microbial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.



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Antimicrobial mechanism of (R)-Chlorphenesin.

Experimental Protocols for Mechanistic Studies

To further investigate the biological activities of (R)-Chlorphenesin, the following experimental protocols can be employed.

Measurement of Motoneuron Hyperpolarization

Objective: To determine the effect of (R)-Chlorphenesin on the membrane potential of spinal motoneurons.

Methodology:

- **Preparation:** Isolate the spinal cord from a suitable animal model (e.g., neonatal rat).
- **Recording Setup:** Place the spinal cord preparation in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
- **Intracellular Recording:** Use sharp microelectrodes to obtain intracellular recordings from individual motoneurons.
- **Drug Application:** After obtaining a stable baseline recording of the resting membrane potential, perfuse the chamber with aCSF containing a known concentration of (R)-Chlorphenesin.

- **Data Analysis:** Measure and compare the resting membrane potential before and after the application of (R)-Chlorphenesin to quantify any hyperpolarization.

Assessment of Bacterial Membrane Potential

Objective: To evaluate the effect of (R)-Chlorphenesin on the membrane potential of bacteria.

Methodology:

- **Bacterial Culture:** Grow a bacterial strain of interest (e.g., *Staphylococcus aureus*) to the mid-logarithmic phase.
- **Cell Preparation:** Harvest the bacterial cells by centrifugation, wash, and resuspend them in a suitable buffer.
- **Fluorescent Dye Loading:** Incubate the bacterial suspension with a voltage-sensitive fluorescent dye (e.g., DiSC₃(5)). This dye accumulates in polarized cells, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
- **Baseline Measurement:** Measure the baseline fluorescence of the dye-loaded bacterial suspension using a fluorometer.
- **Treatment with (R)-Chlorphenesin:** Add varying concentrations of (R)-Chlorphenesin to the bacterial suspension.
- **Fluorescence Monitoring:** Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
- **Positive Control:** Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control.

Conclusion

(R)-Chlorphenesin is a chiral molecule with significant potential in both therapeutic and preservation applications. Its distinct mechanisms of action as a muscle relaxant and an antimicrobial agent warrant further investigation. The experimental protocols outlined in this

guide provide a framework for researchers to explore the nuanced activities of this compound, paving the way for future drug development and application.

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- 2. CN113185384A - Synthesis method of high-purity odorless chlorphenesin - Google Patents [patents.google.com]
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